molecular formula C22H26N2O6 B11426250 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426250
M. Wt: 414.5 g/mol
InChI Key: OPKMGDBMRBQFPK-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a dihydro-1,2-oxazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves several steps:

  • Formation of the Oxazole Ring: : The initial step involves the formation of the dihydro-1,2-oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and a hydroxylamine derivative under acidic or basic conditions.

  • Attachment of the Dimethoxyphenyl Groups: : The next step involves the introduction of the 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl groups. This can be done through a series of nucleophilic substitution reactions, where the phenyl groups are attached to the oxazole ring via appropriate linkers.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine derivative under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might have activity against certain diseases or conditions, although detailed pharmacological studies would be required.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s methoxy groups and oxazole ring might play crucial roles in these interactions, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features. The presence of multiple methoxy groups and the oxazole ring contribute to its distinct chemical properties and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H26N2O6/c1-26-15-6-8-18(27-2)16(12-15)17-13-21(30-24-17)22(25)23-10-9-14-5-7-19(28-3)20(11-14)29-4/h5-8,11-12,21H,9-10,13H2,1-4H3,(H,23,25)

InChI Key

OPKMGDBMRBQFPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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